molecular formula C12H21ClN2S B2850417 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride CAS No. 840521-77-9

6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride

Cat. No.: B2850417
CAS No.: 840521-77-9
M. Wt: 260.82
InChI Key: KAJHLPNUCINMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride (CAS: 840521-77-9) is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[d]thiazole core substituted with a bulky tert-pentyl group at the 6-position. Its molecular formula is C₁₂H₂₁ClN₂S (MW: 260.83), and it is typically provided as a hydrochloride salt to enhance aqueous solubility and stability .

Properties

IUPAC Name

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S.ClH/c1-4-12(2,3)8-5-6-9-10(7-8)15-11(13)14-9;/h8H,4-7H2,1-3H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJHLPNUCINMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable alkylating agent, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions and applications.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its ability to interact with biological targets, potentially modifying enzyme activity or receptor functions.

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzothiazoles can inhibit bacterial growth and may serve as lead compounds in antibiotic development.
  • Anticancer Activity : Investigations into the compound's effects on cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis. The mechanisms involve modulation of signaling pathways related to cancer stem cells.

Pharmaceutical Development

The compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics may allow it to function effectively as a drug candidate for treating various diseases, including cancer and infections.

Case Study 1: Anticancer Research

A study investigated the effects of benzothiazole derivatives on pancreatic cancer cell lines (PANC-1 and BxPC-3). The results indicated that these compounds could induce G2/M phase arrest and reduce the viability of cancer cells significantly. The expression of key proteins associated with cancer stem cell signaling was also inhibited .

Study AspectFindings
Cell LinesPANC-1, BxPC-3
Treatment EffectsInduced apoptosis and cell cycle arrest
MechanismInhibition of CSC signaling proteins

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzothiazole derivatives. The results demonstrated significant inhibition of bacterial strains, suggesting the potential for developing new antibiotics based on this compound's structure.

Industrial Applications

In addition to its research applications, this compound is also being evaluated for use in industrial settings. This includes:

  • Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities, such as polymers or coatings.
  • Chemical Manufacturing : Its role as a precursor in synthesizing other chemical compounds can enhance production efficiency in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Alkyl-Substituted Analogs

The tert-pentyl group distinguishes this compound from related derivatives with smaller alkyl substituents:

Compound Name Substituent (Position) Molecular Formula MW Key Properties/Activity
6-(tert-Butyl) analog tert-Butyl (6) C₁₁H₁₈N₂S 210.34 Higher volatility; lower steric bulk
6-Ethyl analog Ethyl (6) C₉H₁₄N₂S 182.29 Increased solubility; reduced logP
6-Methyl analog Methyl (6) C₈H₁₂N₂S 168.26 Minimal steric hindrance; higher reactivity
Target compound tert-Pentyl (6) C₁₂H₂₁ClN₂S 260.83 Enhanced lipophilicity; potential metabolic stability

Key Observations :

  • Steric Effects : The tert-pentyl group introduces significant steric bulk compared to tert-butyl or ethyl substituents. This may reduce binding affinity to receptors with constrained active sites but improve resistance to enzymatic degradation .
  • The hydrochloride salt counteracts this by improving solubility .

Functionalized Derivatives

Derivatives with electron-withdrawing or aromatic substituents exhibit distinct pharmacological profiles:

Compound Name Substituent (Position) Key Modifications Activity/Notes
Fluoro-nitro analog (29b) Fluoro, nitro (aromatic) PPAR-γ/RXR-α binding Superior anti-diabetic activity vs. Rosiglitazone
Hydrazono-benzoyl urea derivatives Hydrazono, benzoyl Extended conjugation Antitumor activity (cell line assays)
Gamma-secretase modulator Fluorophenyl, imidazole Multi-targeted substituents γ-Secretase modulation for Alzheimer’s

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 29b) enhance receptor binding via dipole interactions, whereas alkyl groups (e.g., tert-pentyl) rely on hydrophobic interactions .
  • Biological Activity : The target compound’s lack of polar substituents may limit its utility in applications requiring strong hydrogen bonding (e.g., enzyme inhibition) but could favor CNS penetration due to higher lipophilicity .

Salt Forms and Stability

Salt forms influence physicochemical behavior:

Compound Name Salt Form Solubility Stability Notes
Target compound Hydrochloride High in polar solvents Stable under inert conditions
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide Hydrobromide Moderate solubility Hygroscopic; light-sensitive

Key Observations :

  • Hydrochloride salts generally offer better solubility than hydrobromides, making the target compound more suitable for formulations requiring rapid dissolution .

Biological Activity

6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride is a synthetic compound belonging to the benzothiazole class. Benzothiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C13H22N2SC_{13}H_{22}N_{2}S with a molecular weight of approximately 238.39 g/mol. Its structure features a benzo[d]thiazole ring system and a tert-pentyl group, which may influence its biological interactions and pharmacokinetic properties.

Anticancer Properties

Research has shown that benzothiazole derivatives exhibit significant anticancer activity. In particular, studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example:

  • MTT Assay Results: this compound was evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The results indicated a notable reduction in cell viability at specific concentrations (1 µM to 4 µM), suggesting potential as an anticancer agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been assessed through enzyme-linked immunosorbent assay (ELISA) methods to measure inflammatory cytokines such as IL-6 and TNF-α. The findings indicate that this compound significantly reduces the expression of these cytokines in activated macrophages .

The mechanism of action for this compound involves its interaction with specific molecular targets within cancerous cells. It appears to modulate signaling pathways critical for cell survival and proliferation:

  • Inhibition of AKT and ERK Pathways: Western blot analysis revealed that the compound inhibits both AKT and ERK signaling pathways in treated cancer cells, which are essential for tumor growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound NameStructure FeaturesBiological Activity
6-Chloro-N-(4-nitrobenzyl)benzothiazoleChlorine substitutionStrong anticancer activity
2-AminobenzothiazoleAmino group at 2-positionModerate anticancer activity
6-MethylbenzothiazoleMethyl substitutionAntimicrobial properties

This table illustrates how structural variations affect biological activity across different benzothiazole derivatives.

Case Studies

  • Study on Anti-cancer Activity: A series of benzothiazole derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. Among them, compounds structurally similar to 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine showed promising results in reducing tumor cell viability and promoting apoptosis .
  • Inflammation Modulation Study: In another study focused on inflammatory responses in macrophages, compounds from the benzothiazole family were tested for their ability to downregulate pro-inflammatory cytokines. The results indicated that modifications in the benzothiazole structure could enhance anti-inflammatory effects .

Q & A

Q. What computational approaches predict metabolic pathways and potential toxic metabolites?

  • Methodological Answer :
  • ADMET prediction tools : Use SwissADME or ADMETLab to identify likely Phase I/II metabolites.
  • Reactive metabolite screening : Incubate with liver microsomes + trapping agents (e.g., glutathione).
  • DEREK Nexus : Predict toxicity alerts (e.g., mutagenicity via Ames test models).
    Safety protocols in and provide a foundation for metabolite analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.